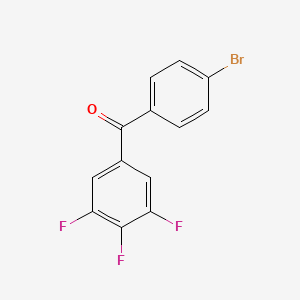

4-Bromo-3',4',5'-trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

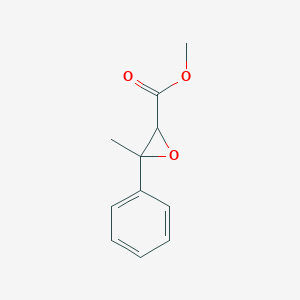

“4-Bromo-3’,4’,5’-trifluorobenzophenone” is a chemical compound with the molecular formula C13H6BrF3O and a molecular weight of 315.09 . It is also known by other names such as “(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone” and "Methanone, (4-bromophenyl)(3,4,5-trifluorophenyl)-" .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3’,4’,5’-trifluorobenzophenone” consists of a benzophenone core with a bromine atom attached to one phenyl ring and three fluorine atoms attached to the other phenyl ring .Applications De Recherche Scientifique

- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics and has a wide variety of applications including agrochemical and pharmaceutical fields .

- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Application Summary : This compound and its transition metal complexes have been synthesized and studied for their cytotoxicity and antibacterial activity .

- Methods of Application : The novel ligand has been synthesized through Barbier-type reaction and structurally characterized by 1H nuclear magnetic resonance, infrared, ultraviolet-visible, and powder X-ray powder diffraction (XRD) spectral techniques .

- Results or Outcomes : The cytotoxic activity of the complexes and the uncoordinated ligand against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562) exhibits good viability in the range of 52.11-66.23% at the concentration >100-110 µg/mL as compared to the inhibition in the untreated cells .

Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

Synthesis of (4-Bromo-3-Fluorophenyl)(Pyrimidin-5-yl)Methanol and their Transition Metal Complexes

- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics and has a wide variety of applications including agrochemical and pharmaceutical fields .

- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Application Summary : This compound and its transition metal complexes have been synthesized and studied for their cytotoxicity and antibacterial activity .

- Methods of Application : The novel ligand has been synthesized through Barbier-type reaction and structurally characterized by 1H nuclear magnetic resonance, infrared, ultraviolet-visible, and powder X-ray powder diffraction (XRD) spectral techniques .

- Results or Outcomes : The cytotoxic activity of the complexes and the uncoordinated ligand against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562) exhibits good viability in the range of 52.11-66.23% at the concentration >100-110 µg/mL as compared to the inhibition in the untreated cells .

Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics and has a wide variety of applications including agrochemical and pharmaceutical fields .

- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Application Summary : This compound is a novel ortho-fluoroazobenzene, which is photoactive in solution . It has potential applications in separations, advanced sensors, drug delivery, data storage and molecular switches through external control .

- Methods of Application : The synthesis and structure of this compound is described in the literature . It crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate

Propriétés

IUPAC Name |

(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCCMTSYHSKIDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3',4',5'-trifluorobenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)